1-Naphthol

Catalog No.
S581734
CAS No.
90-15-3
M.F
C10H8O
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthol

CAS Number

90-15-3

Product Name

1-Naphthol

IUPAC Name

naphthalen-1-ol

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H

InChI Key

KJCVRFUGPWSIIH-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 866 mg/L at 25 °C
Very soluble in ethanol and ether, soluble in acetone
Freely soluble in benzene, chloroform and alkali hydroxide solutions
866 mg/L @ 24C (exp)

Synonyms

1-hydroxynaphthalene, 1-naphthol, 1-naphthol, 1-(14)C-labeled, 1-naphthol, 2-(13)C-labeled, 1-naphthol, ion(1+), 1-naphthol, lithium salt, 1-naphthol, potassium salt, 1-naphthol, sodium salt, alpha-naphthol

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2O

The exact mass of the compound 1-Naphthol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 min water, 866 mg/l at 25 °cvery soluble in ethanol and ether, soluble in acetonefreely soluble in benzene, chloroform and alkali hydroxide solutions. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9586. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. It belongs to the ontological category of naphthol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

1-Naphthol (CAS: 90-15-3), or alpha-naphthol, is a bicyclic aromatic compound consisting of a hydroxyl group attached to the C-1 position of a naphthalene ring. As a foundational industrial precursor, it is characterized by a melting point of 95–96 °C and a pKa of approximately 9.39 [1]. In procurement and material selection, 1-Naphthol is primarily evaluated against its beta-isomer, 2-Naphthol, and other phenolic compounds. Its specific structural geometry dictates distinct regioselectivity in electrophilic aromatic substitutions, making it an irreplaceable intermediate in the synthesis of carbamate insecticides, specialized azo dyes, and active pharmaceutical ingredients like nadolol .

Attempting to substitute 1-Naphthol with its closest analog, 2-Naphthol, or simpler phenols leads to critical failures in both regulatory compliance and chemical functionality. In agrochemical synthesis, reacting 2-Naphthol with methyl isocyanate yields 2-naphthylcarbamate, an inactive isomer that is strictly regulated as a contaminant, rather than the desired insecticide carbaryl [1]. Furthermore, in electrochemical applications, the ~200 mV difference in oxidation potential between the two isomers means that substituting 1-Naphthol will completely detune the redox response of selective sensors and alter the conductivity of resulting electropolymerized films [2]. Consequently, procurement must strictly specify isomerically pure 1-Naphthol for these validated pathways.

Precursor Specificity and Isomeric Purity in Agrochemical Synthesis

In the industrial synthesis of the insecticide carbaryl, 1-Naphthol serves as the exclusive viable precursor. Substitution with 2-Naphthol results in the formation of the 2-naphthylcarbamate isomer, an inactive and strictly regulated contaminant. According to FAO specifications, commercial carbaryl must contain less than 0.05% w/w of the 2-naphthylcarbamate isomer, necessitating the procurement of highly pure 1-Naphthol that is virtually free of its beta-isomer[1].

Evidence DimensionAgrochemical Precursor Viability
Target Compound DataYields 1-naphthyl methylcarbamate (active carbaryl)
Comparator Or Baseline2-Naphthol (Yields 2-naphthylcarbamate contaminant)
Quantified DifferenceFAO mandates <0.05% w/w of the 2-isomer in final product, strictly requiring 1-Naphthol
ConditionsIndustrial carbaryl synthesis via methyl isocyanate reaction

Procurement of isomerically pure 1-Naphthol is a strict regulatory and functional requirement for agrochemical manufacturing, as 2-Naphthol yields a non-compliant byproduct.

Electrochemical Oxidation Potential for Sensor Discrimination

1-Naphthol exhibits a significantly lower electrochemical oxidation potential compared to 2-Naphthol, driven by differences in electron density and radical stability. On 3D-graphene-nanostructure-modified electrodes, 1-Naphthol generates an independent oxidation peak at 0.23 V, whereas 2-Naphthol oxidizes at 0.43 V [1]. This ~200 mV peak separation allows for the simultaneous, interference-free quantification of both isomers and makes 1-Naphthol a distinct target or precursor for electropolymerized films.

Evidence DimensionAnodic Oxidation Peak Potential (Epa)
Target Compound Data0.23 V
Comparator Or Baseline2-Naphthol (0.43 V)
Quantified Difference~200 mV lower oxidation potential
ConditionsDifferential pulse voltammetry (DPV) on 3D-graphene-nanostructure microsensors

The distinct oxidation potential dictates the specific voltage parameters required for electrochemical processing, sensor calibration, and poly(1-naphthol) film deposition.

Thermodynamic Acidity and Aqueous Alkaline Solubility

The thermodynamic acidity of 1-Naphthol is higher than that of 2-Naphthol due to the greater number of benzenoid resonance structures stabilizing its conjugate base (naphthoxide). The pKa of 1-Naphthol is approximately 9.39, compared to 9.51 for 2-Naphthol[1]. This difference means 1-Naphthol deprotonates more readily in mildly alkaline aqueous buffers, directly impacting the pH optimization required for diazo coupling reactions and liquid-liquid extraction workflows.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa ~ 9.39
Comparator Or Baseline2-Naphthol (pKa ~ 9.51)
Quantified Difference0.12 pKa units more acidic
ConditionsStandard aqueous conditions at 25 °C

Buyers must account for this pKa shift when formulating alkaline buffers for diazo dye coupling or optimizing phase-transfer separations.

Thermal Processability and Melt-Phase Handling

1-Naphthol offers a significantly lower melting point than its beta-isomer, fundamentally altering its thermal processability. 1-Naphthol melts at 95–96 °C, whereas 2-Naphthol requires heating to 121–123 °C to achieve a molten state [1]. In industrial scale-up, this ~26 °C reduction in melting temperature lowers the energy expenditure for melt-casting, solvent-free syntheses, and heated transfer lines.

Evidence DimensionMelting Point
Target Compound Data95–96 °C
Comparator Or Baseline2-Naphthol (121–123 °C)
Quantified Difference~26 °C lower melting point
ConditionsStandard atmospheric pressure (100 kPa)

The lower melting point reduces energy requirements and thermal degradation risks during high-temperature melt processing and formulation.

Agrochemical Active Ingredient Synthesis (Carbaryl)

Due to strict FAO regulations capping 2-naphthylcarbamate contamination at <0.05%, high-purity 1-Naphthol is the non-negotiable precursor for manufacturing the insecticide carbaryl[1]. Its specific hydroxyl placement ensures the correct carbamylation geometry required for acetylcholinesterase inhibition.

Regioselective Azo Dye Manufacturing

1-Naphthol is utilized in the synthesis of specific azo dyes where electrophilic attack is required at the 4-position. Its specific pKa (9.39) dictates the alkaline pH parameters needed to optimize the diazonium coupling yield, differentiating the workflow from 2-Naphthol-based dye production[2].

Electropolymerized Film and Sensor Development

Because 1-Naphthol oxidizes at a significantly lower potential (~0.23 V on modified electrodes) than its beta-isomer, it is the preferred monomer for creating poly(1-naphthol) films and for calibrating differential pulse voltammetry sensors designed to monitor environmental water quality[3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Pellets or Large Crystals
Colorless or yellow solid; [Hawley] Darkens on exposure to light; [Merck Index] Colorless crystalline solid; [MSDSonline]
Solid

Color/Form

Yellow monoclinic needles from water
Colorless prisms (from toluene)

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

144.057514874 Da

Monoisotopic Mass

144.057514874 Da

Boiling Point

288 °C
279.00 to 280.00 °C. @ 760.00 mm Hg

Flash Point

153 °C (open cup)

Heavy Atom Count

11

Taste

Disagreeable, burning taste

Density

1.0954 at 98.7 °C/4 °C

LogP

2.85 (LogP)
log Kow = 2.85

Odor

Phenolic odor

Odor Threshold

Recognition: 0.0030-0.0052 mg/cu m

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Pale Pinkish Brown Solid

Melting Point

96 °C
94.00 to 95.00 °C. @ 760.00 mm Hg

UNII

2A71EAQ389

Related CAS

26716-77-8
19402-71-2 (potassium salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Therapeutic Uses

1-Naphthol was selectively toxic to human colorectal tumors compared to corresponding normal colonic tissue removed at surgery and maintained in short-term organ culture. Nineteen of 24 tumors studied have shown a significant differential response. Three human colonic adenocarcinoma xenografts, in the short-term organ culture system, displayed the same response to 1-naphthol as primary tumors removed at surgery. 1-Naphthol, 1,2- and 1,4-naphthoquinone were also toxic to two human colonic adenocarcinoma cell lines, LoVo and COLO 206. The selective toxicity of 1-naphthol is mediated in part through an accumulation of 1-naphthol in the tumor tissue due to impaired conjugation by the tumor. The higher concentrations of 1-naphthol may then exert their toxicity either directly or by formation of naphthoquinones. Some indirect evidence was obtained for the possible involvement of 1,2- or 1,4-naphthoquinone in the cytotoxicity of 1-naphthol. Our studies suggest that further studies are warranted of the possible use of 1-naphthol or related compounds as antitumor agents.

Mechanism of Action

The mechanism(s) of toxicity of 1-naphthol and two of its possible metabolites, 1,2- and 1,4-naphthoquinone, to freshly isolated rat hepatocytes has been studied. 1-Naphthol and both naphthoquinones exhibited a dose-dependent toxicity to hepatocytes. [1-14C]-1-Naphthol was metabolised by hepatocytes predominantly to its glucuronic acid and sulphate ester conjugates, but small amounts of covalently bound products were also formed. Blebbing on the surface of the hepatocytes was observed following exposure to 1-naphthol and the naphthoquinones, together with a dose-dependent decrease in intracellular glutathione (GSH), which preceded the onset of cytotoxicity. The toxicity of 1-naphthol and the naphthoquinones was potentiated by dicoumarol, an inhibitor of DT-diaphorase (NAD(P)H:quinone oxidoreductase). This enhanced toxicity was accompanied by a greater amount of surface blebbing, an increased depletion of intracellular GSH, particularly in the case of 1-naphthol and 1,4-naphthoquinone, and a decreased metabolism of 1-naphthol to its conjugates with variable effects on the amount of covalently bound products formed. These results support the suggestion that the toxicity of 1-naphthol may be mediated by the formation of 1,2-naphthoquinone and/or 1,4-naphthoquinone, which may then be metabolised by one electron reduction to naphthosemiquinone radicals. These, in turn, may covalently bind to important cellular macromolecules or enter a redox cycle with molecular oxygen thereby generating active oxygen species. Both of these processes appear to play a role in producing the cytotoxic effects of 1-naphthol.

Vapor Pressure

0.000274 [mmHg]
1.7 mm Hg at 110 °C (2.74X10-4 mm Hg at 25 °C) /extrapolated to solid-phase/

Pictograms

Irritant

Corrosive;Irritant

Other CAS

90-15-3
1321-67-1

Absorption Distribution and Excretion

Urinary excretion of (14)C following topical application of ((14)C)naphth-1-ol indicated that about 50% was absorbed percutaneously in man.
Sixty-two workers of a carbochemical plant exposed to benzene, naphthalene, toluene, o-xylene, p-xylene, phenol and pyridine were examined. In urine samples collected before and after occupational exposure significant differences in concn values of phenol (21.7-97.6 mg/l), 1-naphthol (0.1-9.38 mg/l), hippuric acid (95.5-873.9 mg/l) and m-methylhippuric acid (29.0-93.5 mg/l) were found. There was a correlation between benzene and naphthalene in the breathing zone air and phenol and 1-naphthol in the urine of coke plant workers.
Chemical exposure of assemblers handling creosote impregnated wood and of a single worker chiselling coal tar pitch layer was assessed by measuring airborne naphthalene and various polycyclic aromatic hydrocarbons, and by measurement of urinary excretion of 1-naphthol and 1-pyrenol. The sum concn polycyclic aromatic hydrocarbon and of 4-6 aromatic ring containing polycyclic aromatic hydrocarbons were high, 440 ug/cu m and 290 ug/cu m, respectively, when chiselling. In the assemblers workplace, the polycyclic aromatic hydrocarbons concn were about 1/50 of this value. Regarding airborne naphthalene concn the situation was reversed (assemblers, 1000 ug/cu m; chiseller, 160 ug/cu m). Correspondingly, the assemblers urinary 1-naphthol concn were 15-20 times higher than those of the chiseller. The urinary 1-pyrenol concn of the chiseller was 2-4 times higher than among the assemblers. As the estimated pyrene inhalation doses among the assemblers could account only for 2%-25% of the 24 hr pyrenol excretion in the urine, the skin was presumably the main route of uptake. ...
Oral administration of 45 mg alpha-Naphthol/kg bw resulted in 95% of the administered dose being eliminated within 72 hr after treatment in male mice.

Metabolism Metabolites

Yields 1-napthhyl-alpha-D-glucoside ... in blowfly and in grass grub; yields 1-naphthyl phosphate in fly and in grass grub. /from table/
Yields 1-naphthyl-beta-D-glucuronide in rat, in rabbit, in fly and in mouse. /from table/
Yields 1-naphthyl sulfate in rat, rabbit, mouse, guinea pig, fly, and grass grub. /from table/
After 0.1 mmol 1-naphthol injected into intestinal loops (rat in vivo), 70-90% in intestinal venous blood was present as 1-naphthol glucuronide. For 1.0 and 2.0 mmol injections, proportion of 1-naphthol present as 1-naphthol glucuronide was 25-50%.
For more Metabolism/Metabolites (Complete) data for 1-NAPHTHOL (8 total), please visit the HSDB record page.
1-Naphthol has known human metabolites that include 1-Naphthyl glucuronide.
1-Naphthol is a known human metabolite of naphthalene.
Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure.

Wikipedia

1-Naphthol

Use Classification

Cosmetics -> Hair dyeing
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Prepd by fusing the sodium salt of alpha-naphthalenesulfonic acid with NaOH: Tyrer, US pats 2,407,044, 2,407,055 (1946 and 1948)
Oxidation of naphthalene: Loeb, US pat 2.033,903 (1962 to Union Carbide)
Two-stage catalytic process involving the oxidation of tetralin to 1-tetralol and 1-tetralone followed by dehydrogenation.
Hydrolysis of 1-naphthylamine with aqueous 22% sulfuric acid at 200 °C under pressure in a lead-lined autoclave produces 1-naphthol.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
1-Naphthalenol: ACTIVE
Two stage catalytic process is claimed to give an overall yield of 72% with an overall efficiency of 97%.

Analytic Laboratory Methods

FLUORESCENCE ANALYSIS.
GAS CHROMATOGRAPHIC DETERMINATION OF MICROAMOUNTS OF CARBARYL & 1-NAPHTHOL IN NATURAL WATER AS SOURCES OF WATER SUPPLIES.
Method: EPA-OGWDW/TSC 531.2; Procedure: high performance liquid chromatography; Analyte: 1-naphthol; Matrix: finished drinking waters; Detection Limit: 0.063 ug/L.
Method: USGS-NWQL O-1131-95; Procedure: high performance liquid chromatography; Analyte: 1-naphthol; Matrix: filtered natural-water samples; Detection Limit: 0.007 ug/L.

Clinical Laboratory Methods

DETECTION LIMITS OF 1- & 2-NAPHTHOL, GUAIACOL, & THYMOL ON READY-TO-USE FILMS & SILICA GEL G LAYERS.
The validity of determination of alpha-Naphthol in urine as a marker for exposure to polycyclic aromatic hydrocarbons.
Development of a selective enzyme linked immunosorbent assay for 1-naphthol, the major metabolite of carbaryl.
Quantitative analysis of 1-napthol in urine of neonates exposed to moth balls by high performance liquid chromatography.

Storage Conditions

Keep in dark places.

Interactions

... As model xenobiotics, the substituted aryl compounds aniline, 1-naphthylamine, and 1-naphthol (1-NOH) were investigated herein for their potential to react with HOCl and the transformed into genotoxic products. The compounds were first exposed to HOCl (25-150 uM) in phosphate buffer and afterward used to treat human fibroblasts or purified DNA. DNA single-strand breaks in cells and the binding of HOCl-reacted 1-[14C]NOH to purified DNA were assessed by DNA alkaline elution and scintillation spectrometry, respectively. It was found that neither HOCl nor compounds alone could break cellular DNA. But HOCl-reacted compounds produced up to 400 rad equivalents of DNA breaks. HOCl reaction products of aniline and the model bicyclic aryl compounds differed in their DNA-breaking characteristics. HOCl-reacted 1-[14C]NOH was stable and bound to DNA at up to 124 pmol/mg DNA. Sodium thiosulfate, glutathione, and taurine inhibited the transformation reactions; but only the former two blocked binding of HOCl-reacted 1-NOH to DNA. Ultraviolet spectra showed that HOCl reacted rapidly (<1 min) and equally well with 1-NOH at pH 7.2 or at an intraphagosomal pH of 5.0. Reaction concentrations of HOCl in this study were 2- to 11-fold lower than levels generated in vitro by stimulated neutrophils. These results show that certain aryl compounds can react readily with approximated physiological levels of HOCl (-OCl) to form relatively long-lived products that bind DNA and are genotoxic to human cells.

Stability Shelf Life

Water stability: stable at pH < or =6.5; increased transformation with increased pH. /from table/
Darkens on exposure to air or light.

Dates

Last modified: 08-15-2023

Chitosan, xanthan and locust bean gum matrices crosslinked with β-cyclodextrin as green sorbents of aromatic compounds

Max Petitjean, José Ramón Isasi
PMID: 33753196   DOI: 10.1016/j.ijbiomac.2021.03.098

Abstract

Three different polysaccharides, xanthan gum, chitosan and locust bean gum, were crosslinked with or without β-cyclodextrin, using citric acid in different ratios, to create 'green' hydrogel matrices. The crosslinking of these polysaccharides was produced through an inexpensive and innocuous solvent-free synthesis process. A favorable swelling behavior of the hydrophilic matrices facilitates the sorption of the solutes tested. Interestingly, the amount of β-cyclodextrin groups is not the only factor to yield the best sorption capability for hydrophobic model molecules: polysaccharides themselves also influence the sorption depending on their characteristic functional groups, the conformation of their chains and, as mentioned above, their degrees of swelling. In order to ascertain the effect of the polysaccharides on the sorption capabilities of a model sorbate (1-naphthol), isotherms using a wide range of solute concentrations were analyzed, and the Hill equation yielded the best fitting results and provided some insight into the mechanisms of interaction.


β-Cyclodextrin-conjugated phthalocyanines as water-soluble and recyclable sensitisers for photocatalytic applications

Xiao-Fei Chen, Dennis K P Ng
PMID: 33704330   DOI: 10.1039/d1cc00713k

Abstract

Two zinc(ii) phthalocyanines substituted with two and four permethylated β-cyclodextrin moieties at the α positions have been synthesised and immobilised on the surface of adamantane-modified silica nanoparticles through host-guest interactions. These molecular and supramolecular systems can catalyse the photooxygenation of 1-naphthol and 2-furoic acid in organic and aqueous media with high conversion efficiency and reaction yield, and photodegradation of 2-chlorophenol in water. Having a higher photostability and recyclability, the supramolecular nanosystems are particularly promising for these photocatalytic applications.


Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol

Ibrahim A Naguib, Nessreen S Abdelhamid, Basma H Anwar, Maimana A Magdy
PMID: 33241329   DOI: 10.1093/jaoacint/qsz032

Abstract

Duloxetine hydrochloride (DUL) is a drug used to treat depression and anxiety. 1-Naphthol is a potential toxic impurity of DUL, as it causes hepatotoxicity in humans, and it is harmful to aquatic life.
Three simple, selective, rapid, accurate and precise methods were developed and validated according to International Conference on Harmonization (ICH) guidelines with respect to linearity, accuracy, precision and selectivity for analysis of duloxetine hydrochloride (DUL) in the presence of its potential toxic impurity 1-Naphthol in different laboratory-prepared mixtures and pharmaceutical formulations.
Method (A) is the first derivative of the ratio spectra spectrophotometric (1DD) method which allows determination of DUL at 251 nm and 1-Naphthol at 305.2 nm without interference from each other. Method B (dual wavelength) means that two different wavelengths were chosen to each drug, where the absorbance difference at these two wavelengths is equal to zero to the second drug. The chosen two wavelengths for DUL were 221.4 nm and 235.6, where the absorbance difference for 1-naphthol at these two wavelengths was equal to zero. While the chosen wavelengths for 1-naphthol were 247.8 nm and 297 nm, where the absorbance difference for DUL at these two wavelengths was equal to zero. Method (C) is the mean centering of ratio spectra spectrophotometric (MCR) method, which depends on measuring the mean centered values of ratio spectra of both DUL and 1-Naphthol at 226 nm.
These methods were validated and agreed with the requirements of ICH guidelines with respect to linearity, accuracy, precision and selectivity.
The results indicate the ability of developed methods to be used for routine quality control analysis of DUL in bulk and pharmaceutical formulations in the presence of its potential impurity 1-Naphthol.


A novel covalent triazine framework developed for efficient determination of 1-naphthol in water

Liuliu Yang, Ruizhi Gong, Geoffrey I N Waterhouse, Jing Dong, Jing Xu
PMID: 33598837   DOI: 10.1007/s11356-021-12869-y

Abstract

Covalent triazine frameworks (CTFs) are an exciting new class of porous organic materials with excellent chemical stability and easy functionalization. In recent years, CTFs have gained increasing attention in electrochemical detection of environmental contaminants. Herein, a novel CTF material was successfully synthesized by the solvothermal condensation of 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and 2,3,6,7-tetrabromonapthalene dianhydride (TBNDA) for determination of 1-naphthol in water. The obtained CTF, denoted here as TATB, comprised uniformly sized spherical particles (diameter 0.5-2 μm) with a highly conjugated structure that benefited electron transfer processes when applied to a glassy carbon electrode (GCE). A TATB/GCE working electrode showed excellent catalytic activity for the oxidation of 1-naphthol, with the oxidation peak current being directly proportional to the 1-naphthol concentration in the range of 0.01-10.0 μM, with a detection limit of 5.0 nM (S/N = 3). In addition, the TATB/GCE sensor possesses excellent reproducibility, sensitivity, and selectivity for 1-naphthol determination in aqueous solution. This work highlights the potential of CTFs in electrochemical sensing, whilst also demonstrating a sensitive and stable sensor platform for 1-naphthol detection in water.


Coinducible Catabolism of 1-Naphthol via Synergistic Regulation of the Initial Hydroxylase Genes in

Junwei Huang, Dian Chen, Xiangkun Kong, Shurui Wu, Kai Chen, Jiandong Jiang
PMID: 33771783   DOI: 10.1128/AEM.00170-21

Abstract

1-Naphthol, a widely used raw material for organic synthesis, is also a well-known organic pollutant. Due to its high toxicity, 1-naphthol is rarely used by microorganisms as the sole carbon source for growth. In this study, catabolism of 1-naphthol by
sp. strain B2 was found to be greatly enhanced by additional supplementation with primary carbon sources (e.g., glucose, maltose, and sucrose), and 1-naphthol was even used as the carbon source for growth when strain B2 cells had been preinduced by both 1-naphthol and glucose. A distinct two-component flavin-dependent monooxygenase, NdcA1A2, was found to be responsible for the initial hydroxylation of 1-naphthol to 1,2-dihydroxynaphthalene, a more toxic compound. Transcriptional levels of
genes were significantly upregulated when strain B2 cells were cultured with both 1-naphthol and glucose compared to cells cultured with only 1-naphthol or glucose. Two transcriptional regulators, the activator NdcS and the inhibitor NdcR, were found to play key roles in the synergistic regulation of the transcription of the 1-naphthol initial catabolism genes
Cometabolism is a widely observed phenomenon, especially in the field of microbial catabolism of highly toxic xenobiotics. However, the mechanisms of cometabolism are ambiguous, and the roles of the obligately coexisting growth substrates remain largely unknown. In this study, we revealed that the roles of the coexisting primary carbon sources (e.g., glucose) in the enhanced catabolism of the toxic compound 1-naphthol in
sp. strain B2 were not solely because they were used as growth substrates to support cell growth but, more importantly, because they acted as coinducers to interact with two transcriptional regulators, the activator NdcS and the inhibitor NdcR, to synergistically regulate the transcription of the 1-naphthol initial catabolism genes
Our findings provide new insights into the cometabolic mechanism of highly toxic compounds in microorganisms.


Ultrasensitive self-enhanced electrochemiluminescence sensor based on novel PAN@Ru@PEI@Nafion nanofiber mat

Libo Li, Limin Zhou, Xiaohong Liu, Tianyan You
PMID: 31894232   DOI: 10.1039/c9tb02287b

Abstract

In the present work, a novel self-enhanced electrochemiluminescence (ECL) composite was for the first time prepared by simply electrospinning a mixture of polyacrylonitrile (PAN), Ru(bpy)32+, poly(ethylenimine) (PEI) and Nafion, and defined as PAN@Ru@PEI@Nafion nanofiber mat (PAN@Ru@PEI@Nafionnfm). Herein, Ru(bpy)32+ was applied as an ECL reagent, and PEI was selected as a co-reactant due to the abundant tertiary amine groups in its backbone. In order to further improve the ECL efficiency of the Ru(bpy)32+-PEI system, we innovatively loaded Ru(bpy)32+ and PEI into PAN nanofibers simultaneously by a one-step electrospinning technique. As a result, the electronic transmission distance between them was sharply shortened. Meanwhile, with the help of electrostatic interaction between positively charged Ru(bpy)32+ or PEI and negatively charged Nafion, exfoliation of Ru(bpy)32+ and PEI from the PAN nanofiber mat was effectively avoided. As expected, the luminous nanofibers exhibited excellent ECL performance including high efficiency and good stability. On this basis, we fabricated a new self-enhanced ECL sensor with excellent analysis performance. Using α-naphthol as an analytical probe, the sensor showed a wide linear range from 1.0 × 10-12 to 1.0 × 10-7 M with a low detection limit of 1.0 × 10-12 M. When it was applied to detect α-naphthol from carbaryl hydrolysis, the results were well consistent with those obtained from the high efficiency liquid chromatography-diode array detector (HPLC-DAD) method, indicating the potential application of the ECL sensor in real sample assays.


Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice

Akito Takeuchi, Sadao Nakamura, Akira Namera, Tomoaki Kondo, Hiroyuki Onuki, Shinobu Yamamoto, Shingo Okamura, Osamu Nishinoiri, Yoko Endo, Hiroyuki Miyauchi, Ginji Endo
PMID: 32713100   DOI: 10.1002/1348-9585.12144

Abstract

The aim of this study was to develop and validate a simple and reliable gas chromatography-mass spectrometry (GC-MS) method to simultaneously determine urinary 1-naphthol (1-NAP) and 2-naphthol (2-NAP) for biological monitoring of occupational exposure to naphthalene.
NAPs were derivatized in situ with acetic anhydride after enzymatic hydrolysis, extracted with n-hexane, and analyzed using GC-MS. Validation of the proposed method was conducted in accordance with US Food and Drug Administration guidance. A final validation was performed by analyzing a ClinChek
-Control for phenolic compounds.
The linearity of calibration curves was indicated by a high correlation coefficient (>0.999) in the concentration range 1-100 μg/L for each NAP. The limits of detection and quantification for each NAP were 0.30 and 1.00 μg/L, respectively. The recovery was 90.8%-98.1%. The intraday and interday accuracies, expressed as the deviation from the nominal value, were 92.2%-99.9% and 93.4%-99.9%, respectively. The intraday and interday precision, expressed as the relative standard deviation, was 0.3%-3.9% and 0.4%-4.1%, respectively. The ClinChek
values obtained using our method were sufficiently accurate.
The proposed method is simple, reliable, and appropriate for routine analyses, and is useful for biological monitoring of naphthalene exposure in occupational health practice.


Ruthenium-Catalyzed C-H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides

Amanda M Spiewak, Daniel J Weix
PMID: 31725290   DOI: 10.1021/acs.joc.9b02075

Abstract

While 8-aryl-1-napthols are promising dye molecules and useful intermediates in the synthesis of polycyclic aromatic hydrocarbons, they can be difficult to access. A new, ruthenium-catalyzed method for
-C-H arylation of 1-naphthol with a variety of aryl and heteroaryl halides (iodides, bromides) is reported that overcomes the limitations of previous palladium-catalyzed approaches. Yields for the 21 examples range from 16 to 99%, with an average of 71%, and the reaction tolerates a variety of functional groups: pyridine, pyrimidine, primary aniline, aldehyde, and ester.


Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols

Lin-Yang Wu, Muhammad Usman, Wen-Bo Liu
PMID: 32075144   DOI: 10.3390/molecules25040852

Abstract

An iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols for the synthesis of 1,1'-Bi-2-naphthol (BINOL) derivatives is reported. The coupling reaction provides enantioenriched BINOLs in good yields (up to 99%) and moderate enantioselectivities (up to 81:19 er) using an iron-complex generated in situ from Fe(ClO
)
and a bisquinolyldiamine ligand [(1
,2
)-
,
-di(quinolin-8-yl)cyclohexane-1,2-diamine,
]. A number of ligands (
-
) and the analogs of
, with various substituents and chiral backbones, were synthesized and examined in the oxidative coupling reactions.


Production of a specific monoclonal antibody for 1-naphthol based on novel hapten strategy and development of an easy-to-use ELISA in urine samples

Zi-Jian Chen, Xi-Xia Liu, Zhi-Li Xiao, Hui-Jun Fu, Yu-Ping Huang, Shu-Yi Huang, Yu-Dong Shen, Fan He, Xing-Xing Yang, Bruce Hammock, Zhen-Lin Xu
PMID: 32247241   DOI: 10.1016/j.ecoenv.2020.110533

Abstract

1-naphthol (1-NAP) is the main metabolite of pesticide carbaryl and naphthalene, and is also a genotoxic and carcinogenic intermediate in the synthesis of organic compound, dyes, pigment and pharmaceutical industry. In this work, two novel haptens were designed and synthesized for developing a competitive indirect enzyme-linked immunosorbent assay (ciELISA) method for 1-NAP in urine samples. The assay showed a limit of detection of 2.21 ng/mL and working range from 4.02 ng/mL to 31.25 ng/mL for 1-NAP in optimized working buffer. The matrix effect of samples was eliminated via 15-fold dilution of optimized working buffer. Good average recoveries (102.4%-123.4%) with a coefficient of variation from 11.7% to 14.7% was obtained for spiked urine samples. Subsequent instrument verification test showed good correlation between the results of ciELISA and high-performance liquid chromatography. The developed ciELISA is a high-throughput tool to monitor 1-NAP in urine, which can provide technical support for the establishment of biological exposure level for the exposure to carbaryl, naphthalene and other related pollutants.


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